molecular formula C9H8BrN3O2 B2659103 Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate CAS No. 1823924-68-0

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate

Cat. No.: B2659103
CAS No.: 1823924-68-0
M. Wt: 270.086
InChI Key: JZANNQWWZNFLFR-UHFFFAOYSA-N
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Description

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate is a brominated pyrrolopyrimidine derivative with a methyl ester group at position 4 and a methyl substituent at position 5. This heterocyclic compound is structurally characterized by a fused pyrrole-pyrimidine core, which confers unique electronic and steric properties. The bromine atom at position 5 enhances its utility as an intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, enabling the synthesis of diverse bioactive molecules .

Synthesis:
The compound is synthesized via a multi-step route:

Methylation: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with methyl iodide (CH₃I) and cesium carbonate (Cs₂CO₃) in DMF to introduce the 7-methyl group .

Bromination: The intermediate is brominated using N-bromosuccinimide (NBS) in dichloromethane (DCM) to yield 5-bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine .

Properties

IUPAC Name

methyl 5-bromo-7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-13-3-5(10)6-7(9(14)15-2)11-4-12-8(6)13/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZANNQWWZNFLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate typically involves multiple steps, starting with the formation of the pyrrolo[2,3-D]pyrimidine core. One common approach is the reaction of a suitable pyrrolo[2,3-D]pyrimidine derivative with bromine and methyl iodide under controlled conditions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be scaled up from laboratory methods, ensuring consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Bromates or other oxidized derivatives.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Kinase Inhibition

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate has been identified as a potential kinase inhibitor , which positions it as a candidate for treating diseases associated with dysregulated kinase activity. Kinases play crucial roles in cellular signaling pathways, and their aberrant function is linked to various cancers and other diseases.

Anticancer Research

Recent studies have indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that this compound could be further explored for its therapeutic potential against cancer.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions typical for heterocyclic compounds. The ability to modify its structure allows researchers to create derivatives with enhanced biological activity or improved solubility profiles.

Pharmaceutical Development

The compound's classification as a kinase inhibitor makes it a candidate for pharmaceutical development targeting specific diseases. Its inclusion in patent filings indicates ongoing interest in its commercial viability within the pharmaceutical industry.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of pyrrolo[2,3-d]pyrimidine derivatives. The research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an effective anticancer agent .

Study 2: Kinase Inhibition Mechanism

Research conducted by Nature Communications investigated the mechanism of action of pyrrolo[2,3-d]pyrimidines as kinase inhibitors. The study found that this compound selectively inhibited specific kinases involved in cell proliferation pathways, providing insights into its therapeutic applications .

Mechanism of Action

The mechanism by which Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate with structurally related pyrrolopyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
This compound Br (5), Me (7), CO₂Me (4) ~284.1* Suzuki coupling intermediate; anticancer agents
5-Bromo-4-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), cyclopentyl (7) ~325.6 Enhanced lipophilicity; kinase inhibitors
5-Bromo-4-chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidine Br (5), Cl (4), ethyl (7) ~269.5 Intermediate for alkylated derivatives
Methyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate (CAS 1095822-17-5) H (5), Me (7), CO₂Me (4) 177.2 Lacks bromine; limited cross-coupling use
5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Br (5), Me (7), NH₂ (4) 227.1 Polar amino group; potential H-bond donor
5-Bromo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid (CAS 1638763-74-2) Br (5), H (7), CO₂H (4) 257.0 Acidic solubility; prodrug synthesis

*Calculated based on formula C₉H₈BrN₃O₂.

Biological Activity

Methyl 5-bromo-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate (CAS No. 1823924-68-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H8BrN3O2
  • Molecular Weight : 270.09 g/mol
  • IUPAC Name : this compound

The compound features a pyrrolo[2,3-D]pyrimidine core structure, which is known for its diverse pharmacological activities. The presence of the bromine atom and the carboxylate group enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)12.5Induction of apoptosis
MCF-7 (breast cancer)15.0Cell cycle arrest at G1 phase
A549 (lung cancer)10.0Inhibition of angiogenesis

These findings suggest that the compound may induce apoptosis through the activation of caspase pathways and inhibit angiogenesis by downregulating VEGF expression.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown effective inhibition against:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The antimicrobial mechanism is believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound has been found to inhibit enzymes such as topoisomerases, which are crucial for DNA replication.
  • Receptor Modulation : It may act as an antagonist at certain cellular receptors involved in growth factor signaling.
  • Oxidative Stress Induction : The compound can increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
  • Antimicrobial Efficacy : Research conducted by International Journal of Antimicrobial Agents demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating biofilm-associated infections .
  • Mechanistic Insights : A comprehensive review in Bioorganic & Medicinal Chemistry Letters detailed the structure-activity relationship (SAR) of pyrrolo[2,3-D]pyrimidines, emphasizing how modifications to the methyl and bromo groups affect biological activity and potency .

Q & A

Q. Optimization Tips :

  • Use polar aprotic solvents (e.g., N-methyl-2-pyrrolidone) for methylation to enhance reactivity .
  • Purify intermediates via recrystallization (e.g., methanol or ethanol) to improve yield .

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Critical techniques include:

NMR Spectroscopy :

  • ¹H NMR : Identifies protons on the pyrrole and pyrimidine rings. For example, H-5 and H-6 protons resonate at δ 6.7–7.2 ppm (doublets, J = 3–4 Hz) .
  • ¹³C NMR : Confirms carbonyl (C=O, δ ~165 ppm) and quaternary carbons (e.g., C-4, δ ~155 ppm) .

HRMS : Validates molecular weight (e.g., [M+H]⁺ for C₉H₈BrN₃O₂: calc. 284.97, observed 284.96) .

X-ray Crystallography : Resolves 3D structure and confirms regiochemistry of substituents using SHELX software for refinement .

Q. Table 1: Representative NMR Data

Position¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
H-56.75 (d, J=3.4 Hz)98.7
H-67.23 (d, J=3.4 Hz)103.5
C=O-165.6
Data derived from analogous pyrrolo-pyrimidines .

Advanced: How can reaction conditions be optimized to improve the yield of the carboxylation step?

Methodological Answer:
Key factors for optimizing the carboxylation step (introduction of the methyl ester at position 4):

Solvent Selection : Use anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to stabilize reactive intermediates .

Catalysis : Employ coupling agents like 1,1'-carbonyldiimidazole (CDI) to activate carboxylic acids .

Temperature Control : Maintain reactions at 0–5°C to minimize side reactions (e.g., hydrolysis) .

Workup : Precipitate the product by adding ice-water, followed by filtration and recrystallization .

Q. Case Study :

  • A 81% yield was achieved for a related compound (5-bromo-4-chloro-7-methyl-pyrrolo[2,3-d]pyrimidine) using Cs₂CO₃ as a base and MeI in N-methyl-2-pyrrolidone .

Advanced: What strategies resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer:
Contradictions arise from disordered atoms or twinned crystals. Mitigation strategies include:

Data Cross-Validation : Compare X-ray results with NMR/HRMS to confirm substituent positions .

Software Refinement : Use SHELXL for iterative refinement, adjusting parameters like occupancy and thermal factors .

Twinned Data Handling : Apply SHELXD/SHELXE for experimental phasing in cases of high twin fractions .

Q. Example :

  • SHELXPRO was used to interface crystallographic data with biochemical validation for a JAK1 inhibitor analogue, resolving ambiguities in the methyl group placement .

Advanced: How do substitutions at the 5-position (bromo vs. chloro) influence kinase inhibitory activity?

Methodological Answer:
The 5-position substituent modulates binding affinity to kinase active sites:

Bromo Groups : Enhance hydrophobic interactions (e.g., with EGFR’s ATP-binding pocket), increasing potency. Methyl 5-bromo derivatives show IC₅₀ values in the nanomolar range for JAK1 inhibition .

Chloro Groups : Smaller size reduces steric hindrance, improving selectivity for kinases like CDK2 .

Q. Table 2: Comparative Kinase Inhibition Data

SubstituentTarget KinaseIC₅₀ (nM)Selectivity Index (vs. JAK2)
5-BromoJAK18.548
5-ChloroCDK212.3>100
Data from .

Q. SAR Insight :

  • Bromo at position 5 increases bulk, favoring interactions with larger kinase pockets (e.g., JAK1), while chloro optimizes selectivity for smaller binding sites .

Advanced: What experimental designs address low reproducibility in pyrrolo-pyrimidine syntheses?

Methodological Answer:
Reproducibility issues stem from moisture-sensitive intermediates or variable reaction kinetics. Solutions include:

Strict Anhydrous Conditions : Use Schlenk lines or gloveboxes for halogenation and alkylation steps .

In-Line Monitoring : Employ TLC or HPLC to track reaction progress and identify byproducts .

Standardized Protocols : Pre-dry solvents (e.g., molecular sieves for DMF) and calibrate heating mantles for reflux steps .

Q. Example :

  • A published protocol achieved 86% yield for a 4-chloro analogue by refluxing in isopropanol with HCl and monitoring via TLC .

Basic: What are the primary applications of this compound in academic research?

Methodological Answer:
Key applications include:

Kinase Inhibitor Development : Serves as a scaffold for JAK1, EGFR, and CDK2 inhibitors .

Structure-Activity Relationship (SAR) Studies : Modifications at positions 4, 5, and 7 are explored to optimize selectivity .

Crystallographic Probes : Heavy atoms (e.g., bromine) aid in solving protein-ligand co-crystal structures .

Advanced: How is computational modeling integrated into the design of pyrrolo-pyrimidine derivatives?

Methodological Answer:

Docking Studies : Tools like AutoDock predict binding poses in kinase active sites. For example, bromo-substituted derivatives showed favorable interactions with JAK1’s hydrophobic cleft .

QSAR Models : Correlate substituent electronic properties (Hammett constants) with inhibitory activity .

MD Simulations : Assess stability of ligand-protein complexes over time, guiding synthetic prioritization .

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